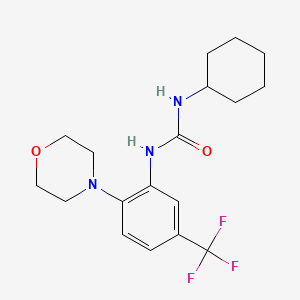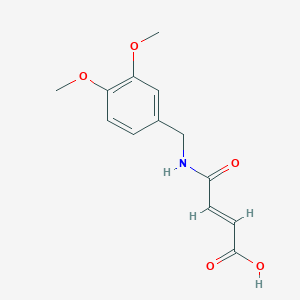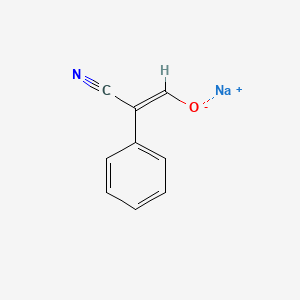
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea (CMPTFU) is a synthetic chemical compound that has been used in a variety of scientific research applications. CMPTFU has been studied for its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of protein-protein interactions. This compound has also been used in the study of the effects of drugs on the nervous system, as well as in the study of the effects of environmental toxins on biological systems.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is not completely understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, this compound has been shown to reduce the activity of certain enzymes, including acetylcholinesterase. This compound has also been shown to have an inhibitory effect on the production of certain hormones, including cortisol and testosterone. In addition, this compound has been shown to have a sedative effect on laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is readily available from commercial suppliers. In addition, this compound is relatively stable and has a long shelf life. However, this compound is toxic and should be handled with care.
Zukünftige Richtungen
Future research on 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea could focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further research could explore the potential therapeutic applications of this compound, such as its potential use as an inhibitor of certain enzymes or hormones. Finally, further research could explore the potential environmental and ecological effects of this compound.
Synthesemethoden
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is synthesized via a two-step process, beginning with the reaction of cyclohexyl isocyanate with 2-morpholin-4-yl-5-(trifluoromethyl)phenol. This reaction produces cyclohexyl-2-morpholin-4-yl-5-(trifluoromethyl)phenyl isocyanate, which is then reacted with urea to produce this compound. This synthesis method is relatively simple and involves readily available starting materials.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c19-18(20,21)13-6-7-16(24-8-10-26-11-9-24)15(12-13)23-17(25)22-14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDDZBWANICKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2935218.png)

![N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide](/img/structure/B2935220.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)


![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)


![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)

![methyl N-[(1E)-(dimethylamino)methylidene]carbamate](/img/structure/B2935238.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2935240.png)